molecular formula C18H11BrClNO B4743389 (2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B4743389
M. Wt: 372.6 g/mol
InChI Key: NGJUXCYTCSKUCN-GDNBJRDFSA-N
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Description

(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes bromine, chlorine, and a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The addition of the prop-2-yn-1-yloxy group.

    Nitrile Formation:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(E)-3-(3-bromo-4-prop-2-ynoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO/c1-2-9-22-18-8-3-13(11-17(18)19)10-15(12-21)14-4-6-16(20)7-5-14/h1,3-8,10-11H,9H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJUXCYTCSKUCN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
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(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
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(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
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(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
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(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-3-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

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